molecular formula C16H19N B12048946 4'-Isobutyl-[1,1'-biphenyl]-4-amine

4'-Isobutyl-[1,1'-biphenyl]-4-amine

Cat. No.: B12048946
M. Wt: 225.33 g/mol
InChI Key: VMGPHQMQFBIYDE-UHFFFAOYSA-N
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Description

Strategic Importance of Biphenyl (B1667301) Scaffolds in Contemporary Chemical Research

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in chemical research. tandfonline.com Its strategic importance stems from its rigid, yet conformationally flexible nature, which allows for the precise spatial orientation of functional groups. This characteristic is paramount in the design of molecules for a range of applications, from pharmaceuticals to advanced materials. researchgate.netnih.gov The biphenyl framework is a common feature in numerous biologically active compounds and approved drugs. tandfonline.comnih.gov In materials science, the biphenyl unit is integral to the construction of liquid crystals, organic light-emitting diodes (OLEDs), and polymers, where its electronic and photophysical properties can be finely tuned through substitution. nih.govresearchgate.netsigmaaldrich.com The development of efficient synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has further solidified the biphenyl scaffold as a versatile and indispensable building block in modern organic synthesis. researchgate.net

Distinctive Features and Reactivity Considerations of the Amine Functionality within Biphenyl Systems

The introduction of an amine group to the biphenyl scaffold imparts a unique set of properties and reactivity patterns. The nitrogen's lone pair of electrons can engage in conjugation with the biphenyl's π-system, influencing the electronic distribution across the entire molecule. This delocalization affects the basicity of the amine, generally rendering it less basic than its aliphatic counterparts. wikipedia.org

From a reactivity standpoint, the amino group is a potent nucleophile and can readily undergo N-alkylation and N-acylation reactions. researchgate.net It also directs electrophilic aromatic substitution, typically to the ortho and para positions of the ring to which it is attached. Furthermore, the amine functionality can be transformed into a diazonium salt, a versatile intermediate for introducing a wide array of other functional groups. In the context of cross-coupling reactions, such as the Buchwald-Hartwig amination, the amino group itself can be installed onto the biphenyl core. mdpi.com Conversely, the presence of an amino group can influence the conditions required for other coupling reactions, such as the Suzuki-Miyaura coupling, used to construct the biphenyl framework itself. chemrxiv.org

The general reactivity of amines includes:

Oxidation: Formation of N-oxides. google.com

Alkylation: Nucleophilic substitution to form quaternary ammonium (B1175870) salts. researchgate.netgoogle.com

Acylation: Reaction with acid chlorides or anhydrides to form amides. researchgate.net

Addition to Pi Bonds: Acting as a nucleophile towards polarized double or triple bonds. google.com

Positioning of 4'-Isobutyl-[1,1'-biphenyl]-4-amine within Current Organic Synthesis and Material Science Contexts

This compound, with its specific substitution pattern, is positioned at the intersection of organic synthesis and materials science. The isobutyl group, a non-polar alkyl substituent, can enhance solubility in organic solvents and influence the packing of molecules in the solid state, a critical factor in the properties of materials like liquid crystals. scirp.orgscirp.org The presence of both an amino group and an isobutyl group on opposite rings of the biphenyl scaffold creates a "push-pull" electronic effect, albeit a modest one, which can be advantageous for creating materials with specific photophysical properties. tandfonline.com

In organic synthesis, this compound serves as a valuable intermediate. The amino group can be further functionalized to build more complex molecular architectures. For instance, it can be a precursor for the synthesis of more elaborate triarylamines, which are widely used as hole-transporting materials in OLEDs. sigmaaldrich.com

The most common synthetic route to access 4'-substituted-4-aminobiphenyls like the title compound is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose. orgsyn.orglibretexts.org A plausible synthetic strategy would involve the coupling of a 4-aminophenylboronic acid derivative with 1-halo-4-isobutylbenzene, or alternatively, the coupling of 4-isobutylphenylboronic acid with a 4-haloaniline derivative. Another potential route is the reduction of a corresponding nitro-biphenyl precursor. wikipedia.org

Table 1: Representative Synthesis Methods for Biphenyl Amines

Reaction Type Reactants Catalyst/Reagents General Yield Reference
Suzuki-Miyaura Coupling Arylboronic acid + Aryl halide Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Often >80% orgsyn.orglibretexts.org
Buchwald-Hartwig Amination Aryl halide + Amine Pd catalyst, Ligand, Base Variable mdpi.com
Reduction of Nitroarene Nitrobiphenyl Reducing agent (e.g., H₂, SnCl₂, Na₂S) High wikipedia.org

Scope, Research Significance, and Objectives for Comprehensive Studies of this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest several avenues for significant research. The primary objective of comprehensive studies on this compound would be to fully characterize its physical and chemical properties and to explore its potential in materials science.

Key research objectives would include:

Detailed Synthesis and Characterization: Optimization of synthetic routes, such as the Suzuki coupling, to achieve high yields and purity. chemrxiv.orgorgsyn.org Thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of physical properties such as melting point and solubility.

Liquid Crystal Properties: Investigation into whether this compound or its derivatives exhibit mesomorphic (liquid crystalline) phases. nih.govscirp.orgscirp.org The interplay between the flexible isobutyl group and the rigid biphenyl core could lead to interesting phase behavior.

Application in OLEDs: Synthesis of derivatives, for example, by N-arylation, to create hole-transport materials. sigmaaldrich.com The performance of these materials in OLED devices would then be evaluated, focusing on parameters like efficiency and lifetime.

Exploration in Organic Synthesis: Utilization as a building block for the synthesis of novel, more complex molecules with potential biological activity or unique material properties.

The research significance lies in the potential to develop new, cost-effective materials for electronic devices or to create novel molecular scaffolds for other applications. The systematic study of how the isobutyl and amine substituents influence the properties of the biphenyl system would contribute valuable structure-property relationship data to the broader field of organic materials chemistry.

Table 2: Physicochemical Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 1178104-53-4 C₁₆H₁₉N 225.33
[1,1'-Biphenyl]-4-amine 92-67-1 C₁₂H₁₁N 169.22
4'-Methoxy-[1,1'-biphenyl]-4-amine 28169-53-1 C₁₃H₁₃NO 199.25
4'-Methyl-[1,1'-biphenyl]-4-amine 5875-35-4 C₁₃H₁₃N 183.25

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-[4-(2-methylpropyl)phenyl]aniline

InChI

InChI=1S/C16H19N/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(17)10-8-15/h3-10,12H,11,17H2,1-2H3

InChI Key

VMGPHQMQFBIYDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 Isobutyl 1,1 Biphenyl 4 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic approach to 4'-Isobutyl-[1,1'-biphenyl]-4-amine identifies two primary disconnection points: the C4-N bond of the amino group and the C1-C1' bond of the biphenyl (B1667301) linkage. This leads to two logical synthetic routes.

Route 1: Biphenyl Formation followed by Amination. The most common strategy involves first disconnecting the C-N bond. This points to a late-stage amination of a pre-formed 4'-isobutylbiphenyl scaffold, such as 4-halo-4'-isobutylbiphenyl. The subsequent disconnection of the biphenyl C-C bond then leads to two simpler aryl precursors. For instance, 4-bromo-4'-isobutylbiphenyl can be disconnected into synthons for 4-isobutylphenyl and 4-bromophenyl moieties.

Route 2: Cross-Coupling with an Aminated Precursor. Alternatively, the initial disconnection can be the biphenyl C-C bond. This strategy involves coupling a pre-aminated aryl component with an isobutyl-substituted aryl component. A key challenge in this route is the potential for the amine group to interfere with the coupling reaction, often necessitating the use of a protecting group or specific catalytic systems tolerant of free amines. nih.gov

Catalytic Cross-Coupling Approaches to the Biphenyl Core

The formation of the central biphenyl structure is the cornerstone of the synthesis, with several palladium-catalyzed cross-coupling reactions being the methods of choice. researchgate.net These reactions offer mild conditions and broad functional group tolerance, making them ideal for constructing complex molecules. nih.gov

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C-C bonds between aryl groups. nih.gov The reaction typically involves the coupling of an arylboronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium(0) complex. nih.gov

For the synthesis of the 4'-isobutylbiphenyl core, this could involve:

Path A: Coupling of (4-isobutylphenyl)boronic acid with a 4-haloaniline derivative (e.g., 4-bromoaniline). This approach can be challenging with unprotected anilines, though specific catalyst systems have been developed to address this. nih.gov

Path B: Coupling of (4-isobutylphenyl)boronic acid with a different aryl halide, such as 1-bromo-4-nitrobenzene. The resulting 4'-isobutyl-4-nitrobiphenyl is then reduced to the target amine.

Path C: Coupling of a 4-aminophenylboronic acid with a 1-halo-4-isobutylbenzene.

The reaction requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and is typically performed in solvents like THF, dioxane, or water. beilstein-journals.orggoogle.com The choice of ligand for the palladium catalyst is critical for achieving high yields and turnover numbers. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid/Ester Catalyst / Ligand Base Solvent Yield
ortho-Bromoanilines Various Boronic Esters CataXCium A Pd G3 K₃PO₄ Dioxane/H₂O Good to Excellent
Bromoarylamides 1-Naphthaleneboronic acid Pd₂(dba)₃ / L7* K₃PO₄ THF up to 99% beilstein-journals.org
Aryl Chlorides Arylboronic acids N-heterocyclic carbene-Pd-imidazole complex - Water High

*Note: L7 refers to a specific chiral-bridged biphenyl monophosphine ligand developed for asymmetric synthesis. beilstein-journals.org

While not typically used for the direct formation of the biphenyl bond itself, the Heck and Sonogashira reactions are powerful tools for functionalizing biphenyl precursors, which can then be converted to the desired isobutyl group.

Heck Reaction: This reaction couples an aryl halide with an alkene. acs.org For instance, 4-bromobiphenyl (B57062) could be coupled with isobutylene (B52900) to introduce the isobutenyl group, which would then require a subsequent reduction step to form the isobutyl group.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org A copper-free variant, sometimes referred to as Heck alkynylation, also exists. organic-chemistry.orgnih.gov A potential synthetic route could involve coupling 4-bromobiphenyl with an appropriate alkyne, followed by hydrogenation and other functional group manipulations to yield the final product.

The Kumada and Negishi couplings are important alternatives to the Suzuki reaction for biphenyl synthesis.

Kumada Coupling: Developed in 1972, this was the first palladium or nickel-catalyzed cross-coupling reaction. organic-chemistry.org It utilizes highly reactive Grignard reagents (organomagnesium halides) coupled with aryl halides. organic-chemistry.orgrsc.org The reaction is cost-effective but can be limited by the functional group incompatibility of the potent Grignard reagent. organic-chemistry.org Microwave assistance can accelerate these reactions significantly. rsc.org

Negishi Coupling: This method employs organozinc reagents, which are less reactive than Grignard reagents but offer superior functional group tolerance. rsc.orgjk-sci.com The reaction is catalyzed by palladium or nickel complexes and proceeds with high regio- and stereoselectivity. jk-sci.com

For synthesizing the 4'-isobutylbiphenyl core, these reactions would involve coupling an isobutyl-substituted aryl-organometallic (Grignard or zinc) with a halo-aminobenzene (or protected derivative), or vice versa.

Table 2: Comparison of Biphenyl Cross-Coupling Strategies

Reaction Organometallic Reagent Key Advantages Key Limitations
Suzuki-Miyaura Organoboron (R-B(OH)₂) High functional group tolerance; stable reagents; mild conditions. nih.gov Boronic acids can undergo side reactions; removal of boron byproducts.
Kumada Organomagnesium (R-MgX) High reactivity; low-cost reagents. organic-chemistry.org Low functional group tolerance; harsh conditions may be needed. organic-chemistry.org

| Negishi | Organozinc (R-ZnX) | Good functional group tolerance; high reactivity and selectivity. jk-sci.com | Organozinc reagents are moisture-sensitive and must often be prepared in situ. |

Amination Reactions for Introducing the Amine Moiety

When the synthetic strategy involves forming the biphenyl core first, a subsequent amination reaction is required to install the final amino group onto the aromatic ring.

The Buchwald-Hartwig amination is the preeminent method for forming aryl C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine. organic-chemistry.org To synthesize the primary amine in this compound, an ammonia (B1221849) equivalent is typically used. organic-chemistry.org

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, amine coordination and deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. libretexts.org

Key components of the Buchwald-Hartwig amination include:

Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃ are common. beilstein-journals.orgmdpi.com

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for high catalytic activity. Examples include biarylphosphines like XPhos, SPhos, and DavePhos. beilstein-journals.orgrsc.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is generally required. beilstein-journals.orgrsc.org

Amine Source: For primary amines, ammonia itself or ammonia surrogates like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide can be used. organic-chemistry.org

The reaction is typically performed in an inert solvent like toluene (B28343) or dioxane under an argon or nitrogen atmosphere. libretexts.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Source Catalyst / Ligand Base Solvent
4-Bromotoluene Morpholine Pd(I) dimer / DavePhos NaOtBu Toluene
2- or 4-Bromoestrone derivatives Aniline (B41778) Pd(OAc)₂ / XPhos KOtBu Toluene

Ullmann Condensation and Related Copper-Catalyzed Aminations

The Ullmann condensation, a classic copper-promoted reaction, represents a foundational method for the formation of carbon-nitrogen bonds, making it a relevant pathway for the synthesis of this compound. wikipedia.org This family of reactions typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Historically, these reactions necessitated harsh conditions, including high temperatures (often over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.orgthermofisher.cn The mechanism is understood to involve the formation of a copper(I) amide, which then reacts with the aryl halide. organic-chemistry.org

Modern advancements have significantly improved the Ullmann-type amination, often referred to as the Goldberg reaction, by introducing soluble copper catalysts supported by various ligands. wikipedia.org These contemporary methods allow the reaction to proceed under much milder conditions, with improved yields and broader substrate scope. Ligands such as diamines and phenanthroline are used to stabilize the copper catalyst and facilitate the catalytic cycle. wikipedia.org

For the synthesis of this compound, a plausible Ullmann approach would involve the coupling of a 4-halo-4'-isobutylbiphenyl (e.g., 4-bromo-4'-isobutylbiphenyl) with an ammonia source or a protected amine, catalyzed by a copper(I) salt and a suitable ligand.

Table 1: Comparison of Traditional vs. Modern Ullmann-Type Amination Conditions

Feature Traditional Ullmann Condensation Modern Copper-Catalyzed Amination
Catalyst Stoichiometric Copper Powder (e.g., "activated" copper) Catalytic amounts of a Copper(I) salt (e.g., CuI, CuBr) with a ligand (e.g., phenanthroline, diamines)
Temperature High (>200°C) Mild to moderate (often <130°C)
Solvent High-boiling polar solvents (e.g., DMF, Nitrobenzene) Lower-boiling organic solvents (e.g., Toluene, Dioxane)
Substrate Scope Generally limited to activated aryl halides Broad, including less reactive aryl halides
Yields Often moderate and variable Generally higher and more reproducible

Direct C-H Amination Strategies

Direct C-H amination has emerged as a powerful and atom-economical strategy in organic synthesis. This approach aims to form a C-N bond by directly converting a carbon-hydrogen bond on an aromatic ring, thereby eliminating the need for pre-functionalized substrates like aryl halides. This method aligns with the principles of green chemistry by reducing synthetic steps and minimizing waste. acs.org

In the context of synthesizing this compound, a direct C-H amination strategy would ideally involve the reaction of 4-isobutylbiphenyl with an aminating agent in the presence of a suitable catalyst. Transition metal catalysts, particularly those based on palladium, rhodium, or copper, are often employed for such transformations.

The primary challenge in this approach is achieving regioselectivity—that is, ensuring the amine group is installed at the desired 4-position of the biphenyl system. The directing-group-free C-H amination of arenes is a significant area of research, though it often requires specific catalytic systems to control the position of the new bond. While a specific, optimized protocol for the direct C-H amination of 4-isobutylbiphenyl is not widely documented, the general principles suggest it as a highly desirable and efficient potential route for future development.

Alternative and Emerging Synthetic Routes

Beyond traditional cross-coupling, several innovative methodologies are being explored for the synthesis of aminobiphenyls, driven by the need for greater efficiency, sustainability, and novel reactivity.

Photocatalytic and Electrocatalytic Synthetic Pathways

Modern synthesis is increasingly leveraging alternative energy sources like light and electricity to drive chemical transformations.

Electrocatalysis offers a powerful means to facilitate redox reactions without the need for chemical oxidants or reductants. researchgate.net An electrochemical approach to synthesizing the target molecule could involve the reductive cross-coupling of an aryl halide, such as 4-bromo-4'-isobutylbiphenyl, with an amino-containing species, mediated by a nickel catalyst and a sacrificial anode. nih.gov This method can proceed under mild conditions and often exhibits high functional group tolerance. The electrocatalytic oxidation of 4-aminobiphenyl (B23562) has been studied, demonstrating the electrochemical reactivity of this class of compounds. nih.gov

Photocatalysis uses light to generate excited-state catalysts that can enable unique bond formations. While a direct photocatalytic synthesis of this compound is not established, the field of photocatalytic C-N cross-coupling is rapidly advancing. Such a process would typically involve a photocatalyst (like an iridium or ruthenium complex, or a semiconductor material) that, upon light absorption, facilitates the reaction between the biphenyl core and an amine source.

Green Chemistry Approaches in Aminobiphenyl Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. sciepub.com These principles are highly relevant to the synthesis of this compound.

Key green chemistry considerations include:

Atom Economy : Designing reactions to maximize the incorporation of all reactant atoms into the final product. acs.org Direct C-H amination is a prime example of a high atom economy reaction compared to traditional methods that generate stoichiometric salt waste.

Catalysis : Using catalytic reagents instead of stoichiometric ones minimizes waste. acs.org The move from stoichiometric copper in classic Ullmann reactions to modern catalytic versions is a significant green advancement. wikipedia.org

Safer Solvents : The use of water, supercritical CO2, or biomass-derived solvents is encouraged to replace hazardous organic solvents. youtube.comnih.gov

Biocatalysis : The use of enzymes as catalysts offers high selectivity and mild reaction conditions, often avoiding the need for protecting groups. mdpi.com A potential biocatalytic route could involve a transaminase enzyme to install the amine group onto a ketone precursor, 4'-Isobutyl-[1,1'-biphenyl]-4-one, with high stereoselectivity if a chiral product were desired. mdpi.com

Table 2: Illustrative Atom Economy Comparison

Synthetic Step Reactants Desired Product Wasted Atoms (Byproducts) Theoretical Atom Economy
Hypothetical Ullmann-type Reaction 4-bromo-4'-isobutylbiphenyl + Ammonia + K2CO3 (base) This compound KBr, KHCO3 Lower
Hypothetical Direct C-H Amination 4-isobutylbiphenyl + Aminating Agent (e.g., NH3 source) This compound H2 (or other small molecule) Higher

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. youtube.comnih.gov These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety when handling hazardous reagents, and straightforward scalability. thieme-connect.denih.gov

The synthesis of ibuprofen, which contains the 4-isobutylphenyl moiety, has been successfully demonstrated in a continuous-flow system. nih.gov A multi-step flow synthesis for this compound could be envisioned. For example, a Suzuki coupling to form the 4-isobutylbiphenyl core could be performed in a heated flow reactor, with the output stream then mixing with an aminating agent and catalyst in a second reactor module to form the final product. Inline purification, using scavenger resins or liquid-liquid extraction units, could be integrated to deliver a clean product stream continuously. thieme-connect.de

Advanced Purification and Isolation Techniques for Research-Scale Synthesis

The purification of the final this compound product is critical to obtaining material of high purity for research purposes. A multi-stage approach is typically employed.

Extraction and Washing : The crude reaction mixture is first worked up, often involving an aqueous wash to remove inorganic salts and water-soluble impurities. An extraction into an organic solvent separates the product from the aqueous phase.

Column Chromatography : This is the most common technique for purifying organic compounds. teledynelabs.com For an amine like the target compound, several options exist:

Silica (B1680970) Gel Chromatography : The standard stationary phase. A solvent system of hexane (B92381) and ethyl acetate, often with a small amount of a basic modifier like triethylamine, would likely be used to prevent the basic amine product from tailing on the acidic silica gel. teledynelabs.com

Reversed-Phase Chromatography : Using a C18-functionalized silica stationary phase with a polar mobile phase (e.g., methanol/water or acetonitrile/water), often with an additive like formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks. teledynelabs.com

Amine-Functionalized Column : These columns are specifically designed for the purification of basic compounds and can provide excellent separation without the need for basic modifiers in the mobile phase. teledynelabs.com

Crystallization : After chromatographic purification, crystallization from a suitable solvent system (e.g., a hydrocarbon solvent like heptane (B126788) or an alcohol/water mixture) can be used to obtain a highly pure, crystalline solid product. google.com

Chemical Reactivity and Mechanistic Pathways of 4 Isobutyl 1,1 Biphenyl 4 Amine

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Ring System

The biphenyl core of 4'-Isobutyl-[1,1'-biphenyl]-4-amine is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The directing effects of the substituents—the activating amino group (-NH₂) and the weakly activating isobutyl group—play a crucial role in determining the position of substitution on the aromatic rings. libretexts.org Generally, activating groups direct incoming electrophiles to the ortho and para positions. libretexts.org

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common EAS reaction. masterorganicchemistry.com For aromatic amines, this reaction is often carried out under controlled conditions to prevent over-oxidation or the formation of undesired byproducts. masterorganicchemistry.comlibretexts.org In the case of this compound, the powerful activating effect of the amino group would direct nitration primarily to the positions ortho to it.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com Aromatic amine compounds can be sulfonated through a "baking" process, where an acidic sulfate (B86663) of the amine is heated. google.com This method can lead to the introduction of the sulfonic acid group at the para position if it is unsubstituted, or at the ortho position if the para position is occupied. google.com Given the structure of this compound, sulfonation would likely occur at the positions ortho to the amine. A related compound, 4'-aminobiphenyl-4-sulfonate, highlights the capability of the biphenyl system to undergo sulfonation. nih.gov

Reaction Typical Reagents Expected Major Products
NitrationHNO₃, H₂SO₄2-Nitro-4'-isobutyl-[1,1'-biphenyl]-4-amine
SulfonationH₂SO₄ (fuming)2-Amino-4'-isobutyl-[1,1'-biphenyl]-x-sulfonic acid

Halogenation and Friedel-Crafts Alkylation/Acylation

Halogenation: The introduction of a halogen (Cl, Br) onto the aromatic ring is another key EAS reaction. masterorganicchemistry.com The amino group's strong activating nature facilitates this reaction. To control the reaction and avoid multiple substitutions, the amine is often first acylated to form an amide, which is less activating. uomustansiriyah.edu.iq Following halogenation, hydrolysis of the amide regenerates the amine. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation/Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively. miracosta.edu While Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds with aromatic rings, the presence of the amino group complicates these reactions as it can react with the Lewis acid catalyst. uomustansiriyah.edu.iqmiracosta.edu Therefore, similar to halogenation, the amino group is typically protected by acylation before carrying out the Friedel-Crafts reaction. uomustansiriyah.edu.iq

Reaction Typical Reagents Key Considerations
HalogenationX₂ (e.g., Br₂), FeX₃Protection of the amine group as an amide is often necessary to control reactivity.
Friedel-Crafts AcylationRCOCl, AlCl₃Protection of the amine group is required to prevent reaction with the Lewis acid catalyst. uomustansiriyah.edu.iq
Friedel-Crafts AlkylationRCl, AlCl₃Similar to acylation, protection of the amine is necessary. miracosta.edu This reaction is also prone to carbocation rearrangements. miracosta.edu

Reactions Involving the Primary Amine Functionality

The primary amine group of this compound is a versatile functional group, participating in a wide range of chemical transformations.

Acylation, Sulfonylation, and Alkylation of the Amine Nitrogen

Acylation: Primary amines react readily with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is often performed in the presence of a base to neutralize the HCl produced. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. libretexts.org This reaction can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

Alkylation: The direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts because the product amine is often more nucleophilic than the starting amine. libretexts.orgmasterorganicchemistry.com However, under specific conditions, selective mono-alkylation can be achieved. nih.gov

Reaction Reagent Type Product Type
AcylationAcid Chloride (RCOCl)Amide
SulfonylationSulfonyl Chloride (RSO₂Cl)Sulfonamide
AlkylationAlkyl Halide (RX)Mixture of alkylated amines

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form relatively stable diazonium salts. organic-chemistry.orglibretexts.org These salts are valuable intermediates in organic synthesis. organic-chemistry.org

Sandmeyer Reaction: The resulting diazonium salt can be transformed into a variety of functional groups using copper(I) salts as catalysts. wikipedia.orglscollege.ac.in This includes the introduction of halogens (Cl, Br) and the cyano group (-CN). wikipedia.orgbyjus.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in

Gattermann Reaction: This reaction is similar to the Sandmeyer reaction but typically uses copper powder and the corresponding hydrogen halide. byjus.com It can be used to introduce halogens. A variation, the Gattermann-Koch reaction, uses carbon monoxide and HCl to introduce a formyl group (-CHO), though it is not applicable to phenol (B47542) and phenol ether substrates. wikipedia.orgbyjus.com

Transformation Reagents Product
DiazotizationNaNO₂, HCl (0-5 °C)4'-Isobutyl-[1,1'-biphenyl]-4-diazonium chloride
Sandmeyer (Chlorination)CuCl4-Chloro-4'-isobutyl-1,1'-biphenyl
Sandmeyer (Bromination)CuBr4-Bromo-4'-isobutyl-1,1'-biphenyl
Sandmeyer (Cyanation)CuCN4'-Isobutyl-[1,1'-biphenyl]-4-carbonitrile
Gattermann (Chlorination)Cu, HCl4-Chloro-4'-isobutyl-1,1'-biphenyl

Formation of Imines, Enamines, and Related Derivatives

Imine Formation: Primary amines react with aldehydes or ketones in a reversible, acid-catalyzed process to form imines, also known as Schiff bases. libretexts.orgyoutube.commasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH of the reaction is crucial; it is generally optimal around 5. lumenlearning.com

Enamine Formation: In contrast, the reaction of an aldehyde or ketone with a secondary amine yields an enamine. libretexts.org Since this compound is a primary amine, it will form imines.

Reactant Conditions Product Type
Aldehyde (R-CHO)Acid catalyst (e.g., H⁺), heatImine
Ketone (R₂C=O)Acid catalyst (e.g., H⁺), heatImine

Oxidation and Reduction Chemistry of the Biphenyl Amine Structure

The oxidation and reduction chemistry of this compound centers on the amino group and the aromatic biphenyl framework.

The primary amino group is susceptible to oxidation . In biological systems, aromatic amines like 4-aminobiphenyl (B23562) undergo enzymatic oxidation by cytochrome P450 isozymes to form N-hydroxy derivatives. wikipedia.org This initial oxidation can be followed by further transformations. Chemically, the oxidation of tertiary amines with reagents like N-bromosuccinimide can lead to the formation of aldehydes and secondary amines. rsc.org The electrochemical oxidation of aniline (B41778) derivatives can also proceed via a one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com For this compound, oxidation could potentially lead to the corresponding N-hydroxyamino, nitroso, or nitro derivatives, or even undergo oxidative coupling to form azo compounds, depending on the oxidant and reaction conditions.

The reduction of the biphenyl amine structure primarily relates to the synthesis of the compound itself from a nitro precursor. The catalytic reduction of aromatic nitro compounds is a widely used industrial process to produce anilines. wikipedia.orgresearchgate.net Therefore, this compound is readily synthesized by the reduction of 4'-Isobutyl-4-nitrobiphenyl. This transformation can be achieved using various reducing systems.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Compounds to Anilines

Reducing SystemCatalyst/ReagentSolventTemperatureNotes
Catalytic HydrogenationRaney Nickel, Pd/C, PtO₂Ethanol, MethanolRoom TemperatureA common and efficient method. wikipedia.org
Metal/AcidIron (Fe)Acetic AcidRefluxA classic and cost-effective method. wikipedia.org
Transfer HydrogenationHydrazineRaney Nickel0-10 °CSelective for reduction to the hydroxylamine (B1172632) under controlled conditions. wikipedia.org
Chemical ReductionSodium HydrosulfiteWater/Organic co-solventVariesCan be used for selective reductions. wikipedia.org
Chemical ReductionTrichlorosilane/BaseDichloromethaneVariesA chemoselective method that avoids metal contamination. google.com

This table presents generalized conditions for the reduction of aromatic nitro compounds and is expected to be applicable for the synthesis of this compound from its nitro derivative.

Metal-Catalyzed Transformations and Derivatizations of the Biphenyl Skeleton

The biphenyl and amine functionalities of this compound make it a suitable substrate for various metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgrug.nlacsgcipr.org

This compound can be synthesized via a Buchwald-Hartwig coupling of 4-halo-4'-isobutylbiphenyl (where the halogen is typically Br or Cl) with an ammonia (B1221849) equivalent. nih.gov The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org

Conversely, the primary amine of this compound can itself undergo N-arylation or N-alkenylation through similar palladium-catalyzed processes to form more complex secondary or tertiary amines. nih.gov For instance, it could be coupled with another aryl halide to generate a diarylamine. The choice of phosphine (B1218219) ligand is crucial for the success of these transformations, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgresearchgate.net

Table 2: General Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

ComponentExampleRole
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand(o-biphenyl)P(t-Bu)₂, Josiphos-type ligandsStabilizes the palladium center and facilitates the catalytic cycle. rug.nlresearchgate.net
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Promotes the deprotonation of the amine.
SolventToluene (B28343), Dioxane, THFProvides the reaction medium.
TemperatureRoom Temperature to >100 °CDependent on the reactivity of the substrates and catalyst system.

This table outlines the general components for a Buchwald-Hartwig amination reaction, which could be applied to the synthesis or further derivatization of this compound.

Rearrangement Reactions and Their Mechanistic Implications

Aromatic compounds, including biphenyl systems, can undergo rearrangement reactions, particularly under acidic conditions. While specific rearrangement studies on this compound are not documented, the behavior of related poly-aryl systems provides insight into potential mechanistic pathways.

Acid-catalyzed rearrangements in arenes can occur through the intermediacy of ipso-arenium ions, where a proton adds to a carbon atom that already bears a substituent. This can lead to the migration of alkyl or aryl groups. For example, studies on terphenyl and quaterphenyl (B1678625) isomers have shown that phenyl and biphenyl groups can shift under strong acid conditions (e.g., trifluoromethanesulfonic acid) at elevated temperatures. These rearrangements proceed through a complex network of 1,2-aryl shifts.

Application of 4 Isobutyl 1,1 Biphenyl 4 Amine in Advanced Materials Science and Chemical Technologies

Monomer in Polymer Synthesis for Functional Materials

The bifunctional nature of 4'-Isobutyl-[1,1'-biphenyl]-4-amine, featuring a reactive amine group and a robust biphenyl (B1667301) backbone, makes it a valuable monomer for synthesizing high-performance polymers. The incorporation of this monomer can lead to materials with a unique combination of thermal stability, mechanical strength, and processability.

Synthesis of Polyimides and Polyamides with Tunable Properties

Aromatic polyimides and polyamides are classes of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.govtcichemicals.com However, their rigid structures often lead to poor solubility and high processing temperatures, limiting their applications. nih.gov The integration of flexible side groups, such as isobutyl groups, into the polymer backbone is a well-established strategy to mitigate these issues.

The diamine this compound can be reacted with various dianhydrides or diacid chlorides to produce polyimides and polyamides, respectively, through polycondensation reactions. vt.edunih.gov The rigid biphenyl unit contributes to the high thermal stability and mechanical strength inherent to these polymer classes. Simultaneously, the bulky, non-polar isobutyl side group is expected to disrupt the close packing of the polymer chains. This disruption reduces intermolecular forces, which can significantly enhance the solubility of the polymers in common organic solvents and lower their glass transition temperatures (Tg), thereby improving their processability without substantially compromising their thermal stability. nih.govresearchgate.net

Studies on structurally similar polyimides containing tert-butyl groups—an isomer of the isobutyl group—demonstrate that these bulky alkyl substituents lead to increased solubility, higher gas permeability, and good thermal stability. nih.govresearchgate.netresearchgate.net For instance, polyimides derived from diamines with tert-butyl groups are readily soluble in polar aprotic solvents and can form tough, flexible films. researchgate.net

Table 1: Comparison of Properties of Aromatic Polyimides With and Without Bulky Alkyl Groups (Illustrative Data from Analogous Systems)

Polymer Type Monomers Glass Transition Temp. (Tg) Thermal Stability (5% Weight Loss) Solubility Reference
Standard Aromatic Polyimide Pyromellitic dianhydride (PMDA) + 4,4'-Oxydianiline (ODA) ~400 °C >550 °C Insoluble vt.edu
Polyimide with tert-butyl groups 3,3′-di-tert-butylbenzidine + BPDA 375 °C 523 °C Soluble in NMP, DMAc, THF researchgate.net

This table presents data for analogous systems to illustrate the expected impact of the isobutyl group.

Precursor for Electroactive Polymers and Conducting Polymers

The amine functionality in this compound makes it a suitable precursor for synthesizing electroactive and conducting polymers. The nitrogen atom's lone pair of electrons can participate in electrochemical or chemical oxidation, leading to the formation of radical cations that can couple to form extended conjugated polymer chains. The biphenyl structure provides a π-conjugated pathway, which is essential for charge transport along the polymer backbone.

Polymers derived from aniline (B41778) and its derivatives are well-known for their electroactive properties. The resulting poly(aniline)-type structures can exist in multiple, stable oxidation states, which is the basis for their use in applications such as electrochromic devices, sensors, and rechargeable batteries. The isobutyl group would likely enhance the solubility of these electroactive polymers, facilitating their processing from solution into thin films, a significant advantage over many intractable conducting polymers. nrel.gov

Development of High-Performance Engineering Plastics

High-performance engineering plastics are materials that offer a superior balance of properties, including high-temperature resistance, mechanical strength, and chemical stability, compared to standard plastics. nih.gov Polyamides and polyimides derived from this compound fall into this category.

The synthesis of polyamides from this diamine and various diacid chlorides would yield materials combining the rigidity of the biphenyl unit with the improved processability conferred by the isobutyl group. nih.govntu.edu.tw These characteristics are highly desirable for applications in the automotive, aerospace, and electronics industries, where materials are required to withstand harsh operating conditions. The introduction of such monomers allows for the fine-tuning of properties like the glass transition temperature and solubility, enabling the creation of custom materials for specific engineering demands. nih.gov

Role in Organic Electronics and Optoelectronic Devices

The electronic properties inherent to the biphenyl amine structure make this compound a compelling candidate for use in organic electronic and optoelectronic devices. The π-conjugated system facilitates charge transport, a fundamental requirement for semiconductors.

Constituent for Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

In OLEDs and OSCs, hole-transporting materials (HTMs) are crucial for efficiently moving positive charge carriers (holes) from the anode to the emissive or active layer, respectively. nrel.govossila.com Arylamine derivatives, particularly those based on triphenylamine (B166846) and biphenylamine cores, are among the most successful classes of HTMs. elsevierpure.comsnu.ac.kr

This compound possesses the core attributes of an effective HTM. The amine group serves as the electron-donating, hole-transporting moiety, while the biphenyl scaffold provides good thermal stability and helps form stable amorphous films, which is critical for device longevity and performance. elsevierpure.com The isobutyl group can further enhance film-forming properties and solubility. In the context of OSCs, particularly those based on perovskites, HTMs play a vital role in extracting holes and preventing charge recombination at the perovskite/electrode interface. rsc.orgtcichemicals.com The tunability of the electronic properties through chemical modification is a key advantage of small-molecule HTMs like this biphenyl amine derivative.

Table 2: Performance Characteristics of OLEDs Employing Biphenyl-Based Hole-Transporting Materials (Illustrative Data from Analogous Systems)

HTM Device Structure Max. Luminance (cd/m²) Current Efficiency (cd/A) Power Efficiency (lm/W) Reference
NPB (a standard biphenyl diamine HTM) ITO/NPB/Alq₃/LiF/Al ~15,000 3.30 1.07 elsevierpure.com
M1N (methoxy-substituted biphenyl diamine) ITO/HTM/Alq₃/LiF/Al >18,000 4.88 1.36 elsevierpure.com

This table presents data for analogous systems to illustrate the potential of biphenyl amine derivatives as HTMs.

Application in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. tcichemicals.comwikipedia.org The active component is an organic semiconductor that forms the charge-conducting channel. Small molecules with extended π-conjugation, like biphenyl derivatives, are excellent candidates for this active layer. nih.govsigmaaldrich.com

This compound can function as a p-type semiconductor, where holes are the mobile charge carriers. The biphenyl core allows for efficient π-π stacking in the solid state, which facilitates intermolecular charge hopping, leading to higher carrier mobility. tcichemicals.com A key challenge in OFET fabrication is the processing of the organic semiconductor into a highly ordered thin film. The isobutyl group is expected to improve the solubility of the material, making it compatible with solution-based deposition techniques like spin-coating or inkjet printing, which are desirable for low-cost, large-area manufacturing. nih.gov The ability to tune the molecular structure allows for the optimization of transistor characteristics such as carrier mobility and the on/off current ratio. sigmaaldrich.com

Table 3: Performance of OFETs Based on Small-Molecule Biphenyl-Type Semiconductors (Illustrative Data from Analogous Systems)

Semiconductor Deposition Method Hole Mobility (μ) (cm²/Vs) On/Off Ratio Reference
Thiophene-containing biphenyl analog Vacuum Evaporation 0.12 > 10⁶ nih.gov
DPh-BTBT Vacuum Evaporation 2.0 ~ 10⁷ tcichemicals.com

This table presents data for analogous systems to illustrate the potential of biphenyl-based molecules in OFETs.

Ligand and Precursor in Homogeneous and Heterogeneous Catalysis

The utility of biphenyl amine derivatives is well-established in the field of catalysis, where they serve as scaffolds for ligands that coordinate with transition metals. The steric and electronic properties of these ligands are paramount, as they directly influence the reactivity, selectivity, and efficiency of the catalytic cycle. chemrxiv.org The structure of this compound offers a platform for developing such ligands, with the potential for both broad applications and highly specialized catalytic transformations.

The design of effective ligands for transition metal catalysis is a central theme in modern synthetic chemistry. Biphenyl amine scaffolds, like that of this compound, are highly sought after due to their modularity. The amine group provides a reactive handle for derivatization, allowing for the synthesis of a diverse library of ligands with tunable properties.

Researchers have successfully developed numerous ligand types from biphenyl structures, including phosphoramidites, N-heterocyclic carbenes (NHCs), and amine bisphenolates. chemrxiv.orghw.ac.uk The synthesis often involves modifying the amine group or other positions on the biphenyl rings. For instance, the amine can be converted into an amide, a phosphine (B1218219), or used to link to other coordinating moieties. The isobutyl group on the 4'-position of the target compound would impart specific steric bulk, which is critical for creating a well-defined coordination sphere around a metal center. This steric hindrance can promote key steps in catalytic cycles, such as reductive elimination, and can enhance the stability of the active catalyst. researchgate.net

The general approach to ligand design allows for systematic adjustments to achieve desired catalytic outcomes. By modifying substituents on the biphenyl core, chemists can fine-tune the electronic nature (electron-donating or -withdrawing) and steric profile of the ligand, thereby controlling the performance of the metal catalyst in various cross-coupling reactions. chemrxiv.orgnih.gov

Table 1: Examples of Catalytic Reactions Employing Biphenyl-Based Ligands

Catalytic Reaction Transition Metal Role of Biphenyl Ligand
Suzuki-Miyaura Coupling Palladium (Pd) Enhance catalyst activity and stability for C-C bond formation. researchgate.net
Buchwald-Hartwig Amination Palladium (Pd) Promote C-N bond formation, often at room temperature. researchgate.net
Mizoroki-Heck Coupling Palladium (Pd) Control regioselectivity and efficiency in coupling aryl halides with alkenes. hw.ac.uk
Asymmetric Hydroamination Rhodium (Rh), Copper (Cu) Provide a chiral environment for enantioselective addition of amines to alkenes. acs.org

This table illustrates common applications for the broader class of biphenyl-based ligands, for which derivatives of this compound could be developed.

A primary goal in catalysis is the synthesis of chiral molecules with high enantiomeric purity, which is particularly crucial in the pharmaceutical industry. Axially chiral biphenyl ligands are among the most successful classes of chiral inducers in asymmetric catalysis. chemrxiv.org The inherent chirality arises from hindered rotation around the biphenyl C-C bond when bulky substituents are present at the ortho positions. While this compound itself is not axially chiral, it serves as a valuable precursor for creating ligands used in enantioselective transformations.

By introducing appropriate functional groups, the biphenyl amine scaffold can be elaborated into chiral phosphoramidite, phosphine, or diol ligands. These ligands create a well-defined, three-dimensional chiral pocket around the metal center. chemrxiv.org This chiral environment forces reacting substrates to approach the metal from a specific orientation, leading to the preferential formation of one enantiomer over the other.

Biphenyl-based chiral ligands have been instrumental in a wide array of enantioselective reactions, including:

Asymmetric additions of organozinc reagents or alkynes to aldehydes. chemrxiv.org

Enantioselective C-H functionalization , allowing for the direct and stereocontrolled modification of C-H bonds in amines and other substrates. nih.govacs.org

Asymmetric hydrophosphonylation of imines to produce chiral α-aminophosphonates. nih.gov

Copper-catalyzed allylic alkylations , creating vicinal stereocenters with high diastereo- and enantioselectivity. acs.org

The success of these reactions is highly dependent on the subtle steric and electronic properties of the ligand. chemrxiv.org The isobutyl group in a ligand derived from this compound could play a significant role in modulating the chiral environment, potentially leading to improved enantioselectivity in specific transformations.

Contributions to Dye Chemistry and Pigment Technology

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute the largest and most diverse class of commercial colorants. imrpress.com The primary amine group of this compound makes it a suitable candidate for use as a diazo component in the production of such dyes.

The synthesis of an azo dye involves a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) to form a highly reactive diazonium salt.

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component (an electron-rich species such as a phenol (B47542), naphthol, or another aromatic amine) to form the characteristic azo (–N=N–) linkage, which is a powerful chromophore responsible for the dye's color.

The final color and properties of the dye are determined by the specific chemical structures of both the diazo component and the coupling component. The extended conjugation provided by the biphenyl system in this compound would likely result in dyes with deep and intense colors, potentially in the yellow to red or even blue range, depending on the coupling partner. imrpress.com The isobutyl group could also influence the dye's physical properties, such as its solubility in different media and its fastness (resistance to fading). Some aminobiphenyl derivatives have been identified in commercial hair dyes, underscoring the relevance of this class of compounds to the industry. nih.gov

Beyond their role as precursors, amines are also used to treat pigments to improve their physical properties. The addition of amines can enhance the flow and dispersion of pigments in ink and paint formulations, preventing agglomeration and ensuring stability. google.comgoogle.comcoatingsworld.com

Utilization as a Chemical Intermediate for Fine Chemicals Synthesis

In synthetic organic chemistry, an intermediate is a molecule that serves as a stepping stone in the creation of more complex target structures. This compound is classified as a valuable chemical intermediate, primarily for the synthesis of fine chemicals, including pharmaceutical compounds. echemi.com Its utility stems from the presence of two key structural features: the reactive primary amine and the stable biphenyl scaffold.

The primary amine group is a versatile functional handle that can undergo a wide range of chemical transformations.

Table 2: Potential Synthetic Transformations of the Amine Group

Reaction Type Reagent(s) Product Type Application Area
Acylation Acyl chloride, Anhydride Amide Pharmaceuticals, Polymers
Alkylation Alkyl halide Secondary/Tertiary Amine Fine Chemicals, Agrochemicals
Buchwald-Hartwig Coupling Aryl halide, Pd catalyst Triarylamine Organic Electronics (OLEDs), Dyes mdpi.com
Diazotization/Sandmeyer NaNO₂/H⁺; CuX Aryl Halide Synthetic Building Blocks
Reductive Amination Aldehyde/Ketone, Reducing agent Secondary/Tertiary Amine Pharmaceuticals, Specialty Chemicals

| Isocyanate Formation | Phosgene or equivalent | Isocyanate | Polymer Synthesis (Polyurethanes) |

The biphenyl core provides a robust and sterically defined framework. This is particularly important in medicinal chemistry, where the spatial arrangement of functional groups is critical for biological activity. For example, biphenyl-containing structures are found in various therapeutic agents. Research has shown the synthesis of complex triazoles with a biphenyl moiety that act as glycine (B1666218) transporter 1 (GlyT1) inhibitors, demonstrating the value of this scaffold in developing agents for neurological disorders. nih.gov The synthesis of such complex molecules often relies on cross-coupling reactions, like the Suzuki coupling, to build the biphenyl core itself or to add further complexity to it. orgsyn.org Therefore, this compound serves as a ready-made advanced intermediate, saving synthetic steps and providing a direct entry point to a wide range of complex and potentially high-value molecules.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4'-Isobutyl-[1,1'-biphenyl]-4-amine, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, the protons of the isobutyl group, and the amine protons. The aromatic region would likely display a complex pattern of doublets and triplets, reflecting the coupling between adjacent protons. The protons on the phenyl ring bearing the amine group would be influenced by its electron-donating nature, typically shifting their signals to a higher field compared to the protons on the isobutyl-substituted ring. The isobutyl group would present a characteristic pattern: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would feature signals for the twelve aromatic carbons of the biphenyl (B1667301) system, with their chemical shifts indicating the electronic effects of the substituents. The carbons of the isobutyl group would appear in the aliphatic region of the spectrum. The presence of quaternary carbons (those directly attached to the other phenyl ring and the isobutyl group) would also be confirmed.

While specific experimental data for this compound is not widely published in publicly accessible literature, the expected spectral features can be predicted based on the known chemical shifts and coupling constants of similar substituted biphenyl compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₉N), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

The fragmentation pattern observed in the mass spectrum would offer further structural insights. Common fragmentation pathways for such compounds under electron ionization (EI) would likely involve the loss of the isobutyl group or cleavage of the biphenyl linkage. The detection of fragment ions corresponding to the aminobiphenyl cation and the isobutylphenyl cation would be strong evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the isobutyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. Bending vibrations for the aromatic C-H bonds would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the biphenyl backbone are often strong in the Raman spectrum. The aromatic C-H stretching and ring breathing modes would also be prominent. The non-polar isobutyl group may also show distinct signals. The combination of IR and Raman data would allow for a more complete vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system in this compound constitutes a conjugated π-system, which is expected to absorb in the UV region. The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted biphenyl, due to the extension of the conjugation through the lone pair of electrons on the nitrogen atom. The isobutyl group, being an alkyl substituent, would have a minor effect on the electronic transitions. The UV-Vis spectrum would be useful for confirming the presence of the extended conjugated system and could be used for quantitative analysis.

X-ray Crystallography for Definitive Solid-State Structural Determination

Of particular interest would be the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl derivatives. This angle is influenced by the steric hindrance between the ortho-protons on the two rings and the nature of the substituents. The crystal packing, including any intermolecular interactions such as hydrogen bonding involving the amine group, would also be revealed. While no public crystal structure data is currently available for this specific compound, such an analysis would provide the ultimate proof of its structure.

Computational and Theoretical Investigations of 4 Isobutyl 1,1 Biphenyl 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels, which are crucial for understanding molecular stability and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dergipark.org.tr It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. DFT calculations are used to determine the energies and shapes of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.goveurjchem.com

For biphenyl (B1667301) derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and calculate orbital energies. dergipark.org.trresearchgate.net While specific DFT studies on 4'-Isobutyl-[1,1'-biphenyl]-4-amine are not extensively documented in publicly available literature, data from analogous compounds provide insight into the expected values. For instance, studies on similar biphenyl amines show how different substituents can tune the HOMO and LUMO energy levels. scispace.com The amino group (-NH2) generally raises the HOMO energy, while the isobutyl group has a weaker electronic effect.

Table 1: Illustrative Frontier Molecular Orbital Data for Biphenyl Derivatives Calculated by DFT Methods

Compound Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
4-(tert-butyl)-4-nitro-1,1-biphenyl DFT/B3LYP - - 3.97 eurjchem.comresearchgate.net
4,4-dimethoxy-1,1-biphenyl DFT/B3LYP - - 4.57 researchgate.net
p-aminoaniline B3LYP/6-311G(d,p) - - 4.6019 thaiscience.info

This table presents data for analogous compounds to illustrate typical values obtained from DFT calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. nih.gov

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons. researchgate.net

Blue regions (positive potential) signify areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group. researchgate.net

Green regions represent neutral or near-zero potential.

Analysis of the MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a qualitative prediction of reactivity. nih.gov Mulliken population analysis is another method used to quantify the charge distribution by assigning partial charges to each atom in the molecule, further clarifying its electronic characteristics. thaiscience.info

Frontier Molecular Orbital (FMO) Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org Developed by Kenichi Fukui, this theory is a cornerstone for predicting the outcomes of various chemical reactions, particularly pericyclic reactions like cycloadditions and electrocyclic reactions. wikipedia.orgslideshare.net

The key principles of FMO theory are based on three main observations of interacting molecules: wikipedia.org

The occupied orbitals of the two molecules repel each other.

The positive and negative charges on the molecules attract each other.

The occupied orbitals of one molecule interact with the unoccupied orbitals of the other, leading to attraction.

For this compound, FMO theory can predict its behavior in reactions. The HOMO, likely localized on the electron-rich amino-substituted phenyl ring, would readily interact with the LUMO of an electrophile. Conversely, the LUMO would be the site of attack by a nucleophile. The energy and symmetry of these frontier orbitals dictate whether a reaction pathway is favorable. wikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and intermolecular interactions in different environments (e.g., in solution). rsc.org

For this compound, a key structural feature is the torsional angle between the two phenyl rings. MD simulations can explore the potential energy surface related to this rotation, identifying the most stable conformations and the energy barriers between them. These simulations can also model how the molecule interacts with solvent molecules or other solute molecules, revealing information about solvation shells and potential aggregation behavior. Such studies are crucial for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and physical properties. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions. By modeling reaction mechanisms, chemists can identify intermediates, transition states, and the associated activation energies. DFT calculations are commonly used to locate the transition state structures, which are first-order saddle points on the potential energy surface.

For this compound, this approach could be used to study various reactions, such as electrophilic aromatic substitution. For example, the mechanism of nitration or halogenation could be modeled to determine which positions on the aromatic rings are most reactive. The calculations would involve mapping the energy profile of the reaction coordinate, from reactants through the transition state to the products. The calculated activation energy provides a quantitative measure of the reaction rate, allowing for comparison between different possible reaction pathways. While specific mechanistic studies on this molecule are scarce, the methodologies have been widely applied to similar aromatic amines.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra. This comparison helps in assigning the observed vibrational bands to specific functional groups and bond movements within the molecule. nih.gov For this compound, this would allow for the identification of characteristic vibrations such as N-H stretching of the amine group, C-H stretching of the aromatic rings and the isobutyl group, and C=C stretching of the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated chemical shifts with the experimental spectrum, one can assign each resonance to a specific nucleus in the molecule, which is invaluable for structural elucidation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.net The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the peaks in the spectrum. This can help in understanding the electronic transitions, often involving HOMO-to-LUMO excitations, that give rise to the molecule's color and photophysical properties.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-(tert-butyl)-4-nitro-1,1-biphenyl
4,4-dimethoxy-1,1-biphenyl
p-aminoaniline

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Design (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. In the context of material design, QSPR serves as a predictive tool to estimate the physical, chemical, and electronic properties of novel compounds, thereby accelerating the discovery and development of new materials. This approach is particularly valuable for screening large libraries of virtual compounds and prioritizing synthetic efforts toward molecules with desired characteristics.

For this compound, QSPR models can be developed to predict a range of material properties relevant to its potential applications in areas such as organic electronics or specialty polymers. These models are built upon the principle that the structural attributes of the molecule, such as its topology, geometry, and electronic nature, inherently determine its bulk properties.

Research Findings

While specific QSPR studies exclusively focused on this compound are not extensively documented in public literature, the principles of QSPR have been widely applied to the broader class of biphenyl derivatives and other aromatic compounds. These studies provide a strong foundation for understanding how such models could be constructed and applied to the target molecule.

Research on other substituted aromatic systems, for instance, has successfully correlated molecular descriptors with key material properties. nih.govnih.gov For electronic materials, properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the resulting band gap are of paramount importance as they govern charge transport and optical behavior. nih.govnih.gov QSPR models for polycyclic aromatic hydrocarbons (PAHs) have demonstrated that descriptors related to the degree of π-orbital overlap can accurately predict these electronic properties. nih.govacs.org

In a hypothetical QSPR study for this compound and its analogues, a set of molecular descriptors would be calculated. These can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Geometrical descriptors: These relate to the 3D arrangement of the atoms, including molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these include HOMO/LUMO energies, dipole moment, and partial atomic charges. nih.gov

Once calculated for a series of related biphenyl derivatives with known experimental properties, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build the QSPR model. nih.govresearchgate.net

For example, a simplified linear QSPR model could take the form:

Property = c_0 + c_1 * D_1 + c_2 * D_2 + ... + c_n * D_n

Where 'Property' is the material characteristic of interest (e.g., thermal stability), D_n are the molecular descriptors, and c_n are the regression coefficients determined from the training data.

The predictive power of such models is then validated using internal and external validation techniques to ensure their robustness and reliability. nih.gov

Illustrative Data Tables

To illustrate the application of QSPR in material design for compounds related to this compound, the following tables present hypothetical and representative data based on findings for analogous aromatic systems.

Table 1: Hypothetical Molecular Descriptors for a Series of Substituted Biphenyl Amines

This table showcases a set of molecular descriptors that would be calculated for a series of biphenyl amines to build a QSPR model. The values are illustrative.

CompoundMolecular Weight ( g/mol )LogPHOMO Energy (eV)LUMO Energy (eV)
[1,1'-biphenyl]-4-amine169.222.80-5.12-0.98
4'-Methyl-[1,1'-biphenyl]-4-amine183.253.25-5.05-0.95
4'-Ethyl-[1,1'-biphenyl]-4-amine197.283.70-5.03-0.94
4'-Propyl-[1,1'-biphenyl]-4-amine211.304.15-5.01-0.93
This compound 225.33 4.55 -4.99 -0.92
4'-tert-Butyl-[1,1'-biphenyl]-4-amine225.334.50-4.98-0.91

Note: Data is illustrative and intended to represent the types of descriptors used in QSPR modeling.

Table 2: Example of a QSPR Model for Predicting Band Gap

This table demonstrates a simplified QSPR model for predicting the electronic band gap of substituted biphenyl amines, a critical parameter for semiconductor applications. The model's performance is evaluated by comparing the predicted values against hypothetical experimental data.

CompoundExperimental Band Gap (eV)Predicted Band Gap (eV)Residual (eV)
[1,1'-biphenyl]-4-amine4.144.15-0.01
4'-Methyl-[1,1'-biphenyl]-4-amine4.104.080.02
4'-Ethyl-[1,1'-biphenyl]-4-amine4.094.060.03
4'-Propyl-[1,1'-biphenyl]-4-amine4.084.050.03
This compound 4.07 4.04 0.03
4'-tert-Butyl-[1,1'-biphenyl]-4-amine4.074.030.04

Note: The predicted values are generated from a hypothetical linear QSPR model for illustrative purposes.

These tables underscore the potential of QSPR to systematically explore the structure-property landscape of this compound and related compounds. By understanding the quantitative relationships between molecular structure and material properties, researchers can virtually design and screen new molecules with enhanced performance for specific applications, thereby guiding experimental work more efficiently.

Future Directions and Emerging Research Avenues for 4 Isobutyl 1,1 Biphenyl 4 Amine

Integration into Supramolecular Architectures and Self-Assembled Systems

The non-covalent interactions of 4'-Isobutyl-[1,1'-biphenyl]-4-amine are a key focus for its integration into supramolecular structures. The amine group can form hydrogen bonds, while the biphenyl (B1667301) framework allows for π-π stacking interactions. These interactions can drive the self-assembly of the molecule into well-defined architectures such as liquid crystals, gels, and vesicles.

The study of tris(4-aminophenyl)amine (B13937) (TAPA) derivatives provides a parallel for understanding how amine-functionalized aromatic compounds can form extensive hydrogen-bonded networks. mdpi.com In these systems, N—H∙∙∙O interactions are crucial in stabilizing the crystal lattice. mdpi.com Similarly, the amine group in this compound can act as a hydrogen bond donor, directing the assembly of complex supramolecular structures. The biphenyl unit, analogous to those in some platinum-based metallacycles, can participate in π-stacking, further influencing the final architecture. mdpi.com

Exploration in Nanotechnology and Hybrid Inorganic-Organic Materials

The functional amine group of this compound makes it an ideal candidate for surface modification of nanoparticles and for creating hybrid inorganic-organic materials. By grafting this molecule onto the surface of metal oxides or other nanomaterials, researchers can tailor their surface properties, enhancing their dispersibility in organic matrices and introducing new functionalities.

For instance, the amine group can react with epoxy resins or other polymers to form strong covalent bonds, leading to the creation of robust hybrid materials with improved thermal and mechanical properties. mdpi.com This approach is similar to the use of other organosilanes for surface modification, where covalent bonds between the organic molecule and an inorganic substrate lead to stable hybrid materials. mdpi.comresearchgate.net The biphenyl core can also contribute to the material's properties, for example, by enhancing its optical or electronic performance.

Development of Sustainable Synthesis and Application Pathways

The chemical industry is increasingly focused on developing greener and more sustainable synthetic methods. For this compound, this involves exploring routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

Several green chemistry principles can be applied to the synthesis of biphenyl derivatives. These include the use of water as a solvent, employing catalytic reactions to reduce the amount of reagents needed, and utilizing microwave or ultrasound assistance to accelerate reactions. nih.govresearchgate.net For example, the Suzuki and Negishi coupling reactions, which are commonly used to form the biphenyl linkage, can be made more sustainable by using water as a solvent and employing recyclable catalysts. rsc.org Additionally, exploring bio-based starting materials and catalysts aligns with the goals of a circular economy. tncintlchem.com The development of sustainable pathways also extends to the applications of the compound, for instance, in creating recyclable polymers or biodegradable materials.

Green Chemistry ApproachPotential Application in Synthesis
Use of Greener SolventsUtilizing water or supercritical CO2 instead of hazardous organic solvents. orientjchem.org
CatalysisEmploying recyclable metal catalysts or biocatalysts to improve efficiency and reduce waste. tncintlchem.com
Alternative Energy SourcesUsing microwave or ultrasound to reduce reaction times and energy consumption. nih.gov
Bio-based FeedstocksExploring the use of renewable starting materials for the synthesis.

Advanced Theoretical and Machine Learning Approaches for Material Design and Prediction

Computational modeling and machine learning are becoming indispensable tools in materials science. For this compound, these methods can be used to predict its properties and to design new materials with desired functionalities.

Density Functional Theory (DFT) can be employed to calculate the electronic structure, spectroscopic properties, and reactivity of the molecule. arxiv.orgresearchgate.netresearchgate.net This information can help in understanding its behavior in different environments and in designing derivatives with tailored properties. Machine learning models, trained on large datasets of molecular properties, can then be used to rapidly screen virtual libraries of this compound derivatives to identify candidates with optimal performance for specific applications, such as direct air capture of CO2. arxiv.orgresearchgate.net These computational approaches can significantly accelerate the discovery and development of new materials based on this versatile compound. researchgate.net

Potential Role in Next-Generation Catalytic Systems

The amine group in this compound can act as a ligand for metal catalysts or function as an organocatalyst itself. The biphenyl framework provides a rigid scaffold that can be modified to tune the steric and electronic properties of the catalytic center.

Derivatives of this compound could be used in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. For instance, attaching a phosphine (B1218219) group to the biphenyl ring could create a bidentate ligand for transition metal catalysts. The development of bio-based amine catalysts is also a growing area of research, with the potential to create more sustainable catalytic systems. tncintlchem.com The versatility of the this compound structure makes it a promising platform for the design of novel and efficient catalysts for a wide range of chemical transformations.

Q & A

Q. What are the recommended synthetic routes for 4'-Isobutyl-[1,1'-biphenyl]-4-amine, and how do reaction conditions influence yield?

The synthesis of biphenylamine derivatives often employs Suzuki-Miyaura cross-coupling , leveraging palladium catalysts and aryl boronic acids. For example, similar compounds like 4’-fluoro-[1,1’-biphenyl]-4-amine are synthesized using 4-bromoaniline and aryl boronic acids under basic conditions (e.g., potassium carbonate) . Solvent choice (e.g., ethanol or water) and temperature significantly affect reaction kinetics and purity. Optimization studies suggest that slow-release coupling protocols improve yields by reducing side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Comprehensive characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine group presence. For instance, tert-butyl derivatives show distinct peaks for aromatic protons and isobutyl groups .
  • High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., ESI-MS m/z 395.218 for fluorinated analogs) .
  • X-ray crystallography (if crystalline) to resolve planarity and steric effects from the isobutyl group.

Q. What are the key physicochemical properties (solubility, pKa) of this compound, and how do they impact experimental design?

Biphenylamines exhibit limited aqueous solubility but dissolve in polar aprotic solvents like DMSO or chloroform . The pKa of the amine group (~0.06±0.40 for brominated analogs) suggests protonation under acidic conditions, influencing reactivity in coupling reactions . Solubility can be enhanced via salt formation (e.g., HCl salts) for biological assays .

Advanced Research Questions

Q. How does the isobutyl substituent affect electronic and steric interactions in catalytic applications or biomolecular binding?

The isobutyl group introduces steric hindrance , potentially reducing binding affinity to planar biomolecules (e.g., DNA intercalation). However, its electron-donating nature may stabilize resonance structures, as seen in fluorinated biphenylamines where fluorine atoms enhance hydrogen bonding with proteins . Computational modeling (DFT) is recommended to map electronic effects and predict interaction sites .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic potential)?

Discrepancies may arise from:

  • Metabolic activation : Carcinogenic biphenylamines (e.g., [1,1'-biphenyl]-4-amine) form DNA adducts via cytochrome P450-mediated oxidation, which could mask therapeutic effects in certain assays .
  • Assay conditions : Varying cell lines or solvent carriers (e.g., DMSO concentration) alter bioavailability. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and metabolite profiling (LC-MS/MS) are critical .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for specific targets?

SAR strategies include:

  • Substituent variation : Replace the isobutyl group with electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) groups to modulate binding. Fluorinated analogs show enhanced biomolecular interactions .
  • Bioisosteric replacement : Substitute the biphenyl core with naphthyl or terphenyl systems to improve rigidity and target selectivity .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .

Methodological Considerations

Q. What safety protocols are essential for handling this compound, given structural analogs' carcinogenicity?

  • Containment : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
  • Waste disposal : Follow guidelines for aromatic amines (e.g., EPA Hazardous Waste Codes) due to potential DNA adduct formation .
  • In vitro compliance : Adhere to ethical standards for cell-based studies; avoid in vivo testing without rigorous metabolic safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.